molecular formula C13H7F3N2 B7838045 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B7838045
M. Wt: 248.20 g/mol
InChI Key: YQCQLDGLVCVKGF-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile is a chemical compound composed of a benzonitrile core substituted with a pyridin-3-yl group and a trifluoromethyl group at the 3-position. This structure incorporates key motifs commonly found in pharmaceuticals and agrochemicals. The benzonitrile group is a versatile scaffold in medicinal chemistry, often serving as an intermediate in synthesizing more complex molecules or as a pharmacophore itself . The trifluoromethyl group is a common feature in modern drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . Compounds featuring a pyridine ring, a benzonitrile, and a trifluoromethyl group have demonstrated significant value in scientific research. For instance, similar structural frameworks have been explored as inhibitors for targets like the HIV reverse transcriptase polymerase (RT) and as key intermediates in multistep synthetic routes for bioactive molecules . The presence of both nitrogen-containing heterocycles and a nitrile group makes this compound a valuable building block for further chemical transformations, including the construction of larger heterocyclic systems or for use in metal-catalyzed cross-coupling reactions. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

IUPAC Name

4-pyridin-3-yl-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)12-6-9(7-17)3-4-11(12)10-2-1-5-18-8-10/h1-6,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCQLDGLVCVKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 3-(trifluoromethyl)benzonitrile.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the carbon-carbon bond between the pyridine and benzonitrile moieties. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent (e.g., toluene) under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the nitrile group.

    Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, enabling the formation of more complex molecules.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents such as amines and alkoxides are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogen atoms into the pyridine ring, while nucleophilic substitution can result in the formation of amines or ethers.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that compounds containing the trifluoromethyl group, such as 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile, exhibit significant biological activity against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate cell membranes and interact with biological targets. For instance, derivatives of trifluoromethylpyridines have been studied for their potential as tyrosine kinase inhibitors, which are crucial in cancer treatment .

1.2 Antimicrobial Properties

Trifluoromethyl-containing compounds have also shown promise in combating bacterial infections, including Mycobacterium tuberculosis. A series of trifluoromethyl pyrimidinone compounds were identified for their activity against this pathogen, suggesting that similar structures could be effective . The unique electronic properties of the trifluoromethyl group may contribute to enhanced interactions with microbial targets.

Agrochemical Applications

2.1 Crop Protection

The agrochemical industry has seen the introduction of various trifluoromethylpyridine derivatives as active ingredients in pesticides and herbicides. These compounds are effective in protecting crops from pests due to their unique chemical properties that enhance efficacy and reduce toxicity to non-target organisms. For example, fluazifop-butyl was one of the first trifluoromethylpyridine derivatives used commercially .

2.2 Development of New Formulations

Ongoing research focuses on developing new formulations that incorporate this compound to improve crop yield and resistance to diseases. The synthesis of novel agrochemicals based on this structure is an area of active investigation, with promising results reported in recent studies .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Various synthetic routes have been documented, highlighting the versatility of this compound in creating derivatives with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine/Pyridazine-Based Analogs

4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile
  • Structure : Replaces the pyridine ring with a pyridazine moiety and introduces a chlorine atom.
  • Molecular Formula : C₁₂H₅ClF₃N₃
  • Molecular Weight : 283.64 g/mol
  • Key Differences :
    • Pyridazine (two adjacent nitrogen atoms) increases electron deficiency compared to pyridine.
    • Chlorine adds steric bulk and may influence solubility (logP increases) .
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
  • Structure : Incorporates a 1,2,4-oxadiazole ring linked to pyridine.
  • Molecular Formula : C₁₃H₇N₃O

Halogen-Substituted Trifluoromethylbenzonitriles

4-Chloro-3-(trifluoromethyl)benzonitrile
  • CAS : 1735-54-2
  • Molecular Formula : C₈H₃ClF₃N
  • Molecular Weight : 205.57 g/mol
  • Key Differences :
    • Chlorine at the 4-position increases molecular weight by ~35 g/mol compared to the pyridine analog.
    • Higher lipophilicity (Cl vs. pyridine) may reduce aqueous solubility .
4-Fluoro-3-(trifluoromethyl)benzonitrile
  • CAS : 67515-59-7
  • Molecular Formula : C₈H₃F₄N
  • Molecular Weight : 189.11 g/mol
  • Key Differences :
    • Fluorine’s smaller size and electronegativity result in lower steric hindrance and altered electronic properties compared to pyridine .

Amino-Functionalized Analogs

4-(Methylamino)-3-(trifluoromethyl)benzonitrile
  • CAS : 500585-94-4
  • Molecular Formula : C₉H₇F₃N₂
  • Molecular Weight : 200.16 g/mol
  • Boiling Point : 272.2°C
  • Key Differences: Methylamino group introduces basicity (pKa ~8–10), enhancing solubility in acidic media.
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride
  • CAS : 2733039-44-4
  • Molecular Formula : C₉H₈ClF₃N₂
  • Molecular Weight : 236.62 g/mol
  • Key Differences: Protonated aminomethyl group improves water solubility but may limit blood-brain barrier penetration .

Heterocyclic-Fused Derivatives

4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
  • Molecular Weight : 385.4 g/mol
  • Structure: Contains an imidazolidinone-thione ring.
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
  • Structure: Features a thiazolidinone ring linked via a phenoxy group.
  • Key Differences: Thiazolidinone moiety is associated with antidiabetic activity (e.g., PPAR-γ modulation) .

Biological Activity

The compound 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C13H8F3NC_{13}H_{8}F_{3}N. The structure includes a pyridine ring, a trifluoromethyl group, and a benzonitrile moiety, which are critical for its biological activity.

Structural Features

FeatureDescription
Pyridine RingContributes to binding interactions
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability
Benzonitrile MoietyProvides a platform for further modifications

Pharmacological Properties

  • Anticancer Activity : Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzonitriles have been shown to induce apoptosis in various cancer cell lines, including HeLa and A549 cells . The trifluoromethyl group is known to enhance the potency of these compounds by improving their interaction with target proteins.
  • Anti-inflammatory Effects : Compounds containing the pyridine moiety have demonstrated anti-inflammatory activity. In vitro assays using RAW264.7 macrophage cells showed that certain analogs could reduce pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .
  • Neuropharmacological Activity : The relaxin-3/RXFP3 system is implicated in stress responses and appetite regulation. Compounds structurally similar to this compound have been explored as antagonists in this pathway, showing promise in modulating behaviors related to stress and feeding .

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has revealed that modifications to the pyridine and trifluoromethyl groups can significantly impact biological activity. For example:

  • Pyridine Positioning : Variations in the position of the nitrogen atom within the pyridine ring can alter binding affinity and selectivity for biological targets.
  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been linked to increased potency against certain targets, such as enzymes involved in cancer cell proliferation .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of trifluoromethylated benzonitriles against human cancer cell lines. The results indicated that compounds with a pyridine substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Notably, one derivative demonstrated an IC50 value of 0.048 μM against HeLa cells, indicating strong anticancer potential .

Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory properties of pyridine-containing compounds were assessed using LPS-stimulated RAW264.7 cells. The results showed that specific derivatives could significantly reduce nitric oxide production, suggesting a mechanism involving inhibition of NF-kB signaling pathways .

Q & A

Q. What steps are taken when synthetic yields vary significantly between batches?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent ratios).
  • Impurity mapping : Use LC-HRMS to trace batch-specific contaminants .

Tables

Key Analytical Parameters Technique Example Data Reference
Melting Point RangeDSC123–124°C ()
HRMS Accuracy (ESI)Q-TOFm/z 376.0925 [M+H]⁺ (Δ = 1.2 ppm)
HPLC Retention TimeC18 Column8.2 min (90% acetonitrile)
X-ray ResolutionSynchrotronR factor = 0.038 ()

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